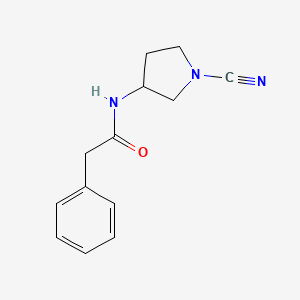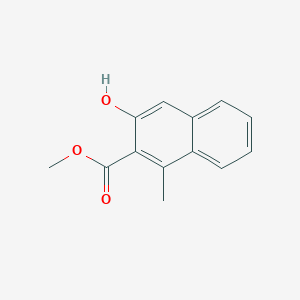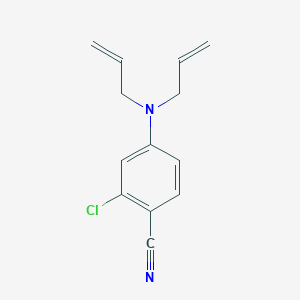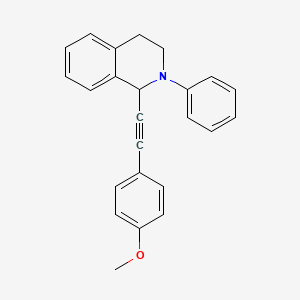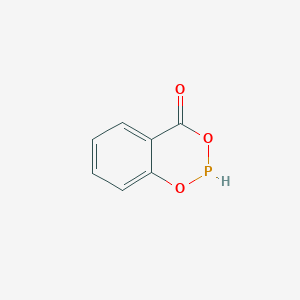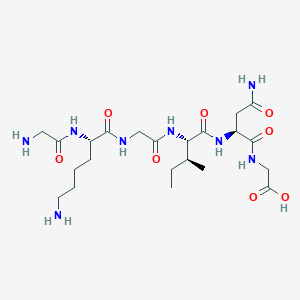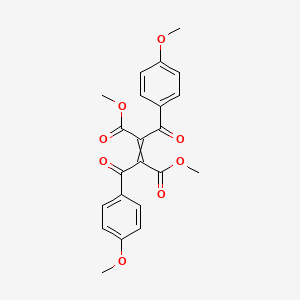![molecular formula C18H19F2NO B12534858 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one CAS No. 861709-19-5](/img/structure/B12534858.png)
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is a chemical compound known for its unique structure and properties. It contains a benzyl group, an ethylamino group, and a difluorophenyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The benzyl and ethylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Benzyl(methyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(propyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is unique due to the presence of both benzyl and ethylamino groups, which provide a balance of hydrophobic and hydrophilic properties. The difluorophenyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
861709-19-5 |
|---|---|
Formule moléculaire |
C18H19F2NO |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
3-[benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C18H19F2NO/c1-2-21(13-14-6-4-3-5-7-14)11-10-18(22)16-9-8-15(19)12-17(16)20/h3-9,12H,2,10-11,13H2,1H3 |
Clé InChI |
LLZYIGBRGSKKIH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)C1=C(C=C(C=C1)F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
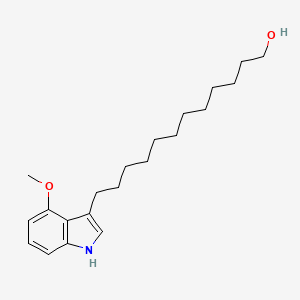
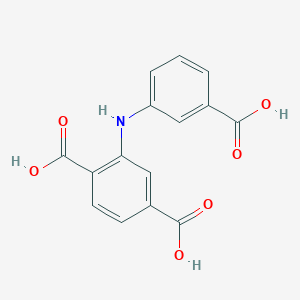
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
